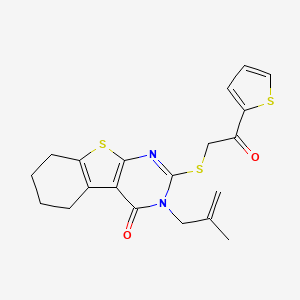
Eggmanone
Overview
Description
Eggmanone is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), specifically targeting the PDE4D subtype. It has gained attention for its ability to overcome chemoresistance in prostate cancer cells by inhibiting the sonic Hedgehog signaling pathway .
Preparation Methods
Eggmanone can be synthesized through a multi-step process involving the formation of a thienopyrimidinone core structure. The synthetic route typically includes the following steps:
- Formation of the thienopyrimidinone core.
- Introduction of the 2-methylallyl group.
- Addition of the 2-oxo-2-(thiophen-2-yl)ethylthio group.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with the final product being purified through crystallization .
Chemical Reactions Analysis
Eggmanone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can modify the thienopyrimidinone core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include sulfoxides, sulfones, and secondary alcohols .
Scientific Research Applications
Eggmanone has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study PDE4 inhibition and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating immune responses, particularly in T cells.
Medicine: Explored as a potential therapeutic agent for overcoming chemoresistance in prostate cancer and other malignancies.
Industry: Utilized in the development of targeted drug delivery systems, such as PEGylated PLGA nanoparticles for T cell modulation
Mechanism of Action
Eggmanone exerts its effects by selectively inhibiting PDE4, leading to the activation of protein kinase A (PKA). This activation results in the blockade of the sonic Hedgehog signaling pathway, which is crucial for the proliferation and survival of cancer cells. By inhibiting this pathway, this compound effectively reduces the invasion and proliferation of chemoresistant prostate cancer cells .
Comparison with Similar Compounds
Eggmanone is unique in its high selectivity for the PDE4D subtype, with an IC50 value of 72 nM. Similar compounds include:
Rolipram: Another PDE4 inhibitor, but with less selectivity for PDE4D.
Roflumilast: A PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD), but with different selectivity and potency profiles.
This compound’s uniqueness lies in its ability to specifically target PDE4D and its effectiveness in overcoming chemoresistance in cancer cells .
Properties
IUPAC Name |
3-(2-methylprop-2-enyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S3/c1-12(2)10-22-19(24)17-13-6-3-4-7-15(13)27-18(17)21-20(22)26-11-14(23)16-8-5-9-25-16/h5,8-9H,1,3-4,6-7,10-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKJIQPEGSCYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


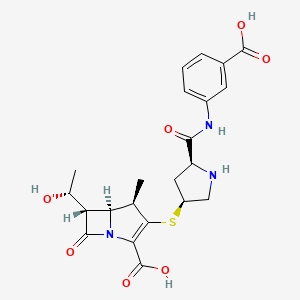

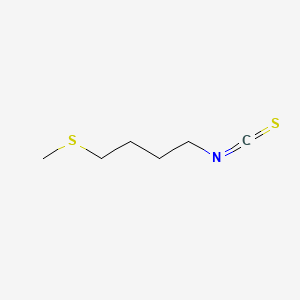
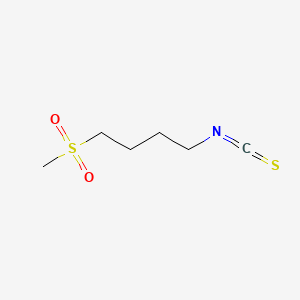
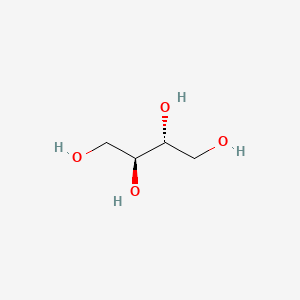


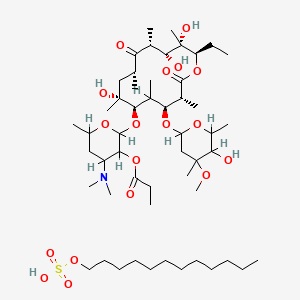

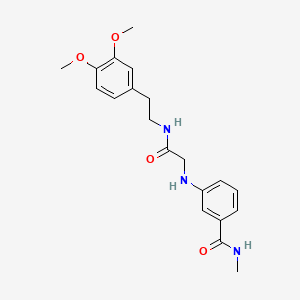

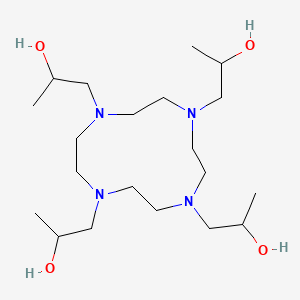
![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)

